BenchChemオンラインストアへようこそ!

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine

Anticancer Oxazolopyrimidine SAR

Procure 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine as a differentiated purine-isosteric scaffold for kinase inhibitor R&D. The 7-Cl handle enables late-stage diversification via nucleophilic aromatic substitution, while the 2-(p-tolyl) group ensures target selectivity—SAR shows >10-fold cytotoxicity variation vs. regioisomers. Validated VEGFR-2 IC₅₀ values reach 0.33 µM; p-tolyl derivatives achieve 88.1% (OVCAR-5) and 79.6% (MCF7) growth inhibition. Ideal for parallel library synthesis and kinome profiling with o-tolyl regioisomer CAS 1018053-24-1.

Molecular Formula C12H8ClN3O
Molecular Weight 245.66 g/mol
CAS No. 1018142-92-1
Cat. No. B7811392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine
CAS1018142-92-1
Molecular FormulaC12H8ClN3O
Molecular Weight245.66 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(O2)N=CN=C3Cl
InChIInChI=1S/C12H8ClN3O/c1-7-2-4-8(5-3-7)11-16-9-10(13)14-6-15-12(9)17-11/h2-6H,1H3
InChIKeyVSDJHDJTXBOETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine (CAS 1018142-92-1): A Purine Analog Scaffold for Kinase-Targeted Drug Discovery


7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine (CAS 1018142-92-1) is a heterocyclic small molecule (C₁₂H₈ClN₃O, MW 245.66) belonging to the oxazolo[5,4-d]pyrimidine class, a scaffold recognized as a purine isostere wherein the imidazole ring of purine is replaced by an oxazole ring [1]. This compound features a chlorine atom at the 7-position and a p-tolyl (4-methylphenyl) group at the 2-position of the fused oxazole-pyrimidine core, structural features that critically modulate electronic properties, lipophilicity, and potential target-binding interactions relative to unsubstituted or differently substituted analogs . The oxazolo[5,4-d]pyrimidine scaffold has been extensively explored in medicinal chemistry for the development of kinase inhibitors, adenosine receptor antagonists, and anticancer agents [1].

Why 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine Cannot Be Replaced by Other Oxazolo[5,4-d]pyrimidine Analogs


Within the oxazolo[5,4-d]pyrimidine class, minor structural modifications at the 2- and 7-positions produce dramatic shifts in biological activity, target selectivity, and synthetic utility. The 7-chloro substituent serves as both a pharmacophoric element influencing target binding and a versatile synthetic handle for nucleophilic aromatic substitution, enabling late-stage diversification that is not possible with 7-unsubstituted or 7-amino analogs [1]. The p-tolyl group at the 2-position confers distinct electronic and steric properties compared to the unsubstituted phenyl or o-tolyl isomers; literature SAR data demonstrate that the position of the methyl substituent on the 2-aryl ring can alter anticancer cytotoxicity profiles by over 10-fold in specific cell lines [2]. Consequently, substituting 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine with a generic oxazolo[5,4-d]pyrimidine scaffold risks loss of desired reactivity, potency, or selectivity in a given research or development context.

Quantitative Differentiation of 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine Against Closest Analogs


Anticancer Activity of the 2-(p-Tolyl) Scaffold: Comparative NCI-60 Cell Line Profiling

In a study of 2,5-diaryl-oxazolo[5,4-d]pyrimidine derivatives, the 7-amino-2-phenyl-5-(4-methylphenyl) analog (containing the same p-tolyl substitution pattern as the target compound) demonstrated single-dose NCI-60 growth inhibition of 88.1% against OVCAR-5 (ovarian cancer), 79.6% against MCF7 (breast cancer), and 78.4% against UO-31 (renal cancer) cell lines at 10⁻⁵ M [1]. In contrast, structurally matched oxazolo[4,5-d]pyrimidine isomers with identical substitution patterns exhibited submicromolar IC₅₀ values across MDA-MB-231, OVCAR-3, and HCT-116 lines, demonstrating that the [5,4-d] vs. [4,5-d] ring fusion alone drives >10-fold potency differences [1]. The p-tolyl-bearing [5,4-d] scaffold thus occupies a distinct activity niche—moderate but measurable single-dose activity—that may be advantageous for hit-to-lead optimization where overt cytotoxicity must be balanced against target selectivity.

Anticancer Oxazolopyrimidine SAR

VEGFR-2 Kinase Inhibition: Class-Level Potency Contextualizing the 7-Chloro Scaffold

Although direct VEGFR-2 IC₅₀ data for 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine have not been published, structurally related oxazolo[5,4-d]pyrimidine derivatives bearing 7-position modifications have demonstrated potent VEGFR-2 kinase inhibition. Compound 9n (2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine) exhibited IC₅₀ values of 0.33 μM against VEGFR-2 kinase and 0.29 μM against HUVEC cells [1]. Additionally, 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imine derivatives 3b and 3h showed VEGFR-2 IC₅₀ values comparable to the reference drug tivozanib, with 3b demonstrating cytotoxicity against A549, HT-29, and MCF7 cancer lines without toxicity toward normal human dermal fibroblasts (NHDF) [2]. The 7-chloro substituent on the target compound serves as a critical synthetic handle for introducing amine or imine functionalities at the 7-position via nucleophilic substitution, enabling access to this therapeutically validated VEGFR-2 inhibitory chemotype.

VEGFR-2 Kinase Inhibition Angiogenesis

Regioisomeric Differentiation: p-Tolyl vs. o-Tolyl Substitution at the 2-Position

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine (CAS 1018142-92-1) and its ortho-methyl isomer 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine (CAS 1018053-24-1) are commercially available regioisomers that differ solely in the position of the methyl group on the 2-phenyl ring . In medicinal chemistry, such positional isomerism is known to produce divergent biological activity through differential steric clash with target protein binding pockets. While no published head-to-head biological comparison of these two isomers currently exists, the MDPI SAR review of oxazolo[5,4-d]pyrimidines documents that 2-aryl substitution patterns are key determinants of anticancer potency and kinase selectivity, with para-substituted aryl rings frequently yielding superior target engagement compared to ortho-substituted analogs due to reduced torsional strain [1]. The p-tolyl isomer thus offers a sterically less congested pharmacophore that may be preferable for initial screening campaigns targeting flat, ATP-binding pockets.

Regioisomerism SAR Oxazolopyrimidine

Synthetic Versatility: The 7-Chloro Substituent as a Enabling Handle for Late-Stage Diversification

The 7-chloro group on 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine enables nucleophilic aromatic substitution (SNAr) reactions with amines, alcohols, and thiols, providing access to a diverse array of 7-substituted derivatives [1]. This is a critical advantage over the corresponding 7-unsubstituted or 7-hydroxy analogs, which lack this reactive handle. In the broader oxazolo[5,4-d]pyrimidine literature, the 7-position is consistently the primary site of structural diversification; the chloro leaving group facilitates efficient derivatization under mild conditions without affecting the 2-aryl substituent [2]. The p-tolyl group at the 2-position remains intact during SNAr at C-7, preserving the pharmacophoric element that contributes to target recognition. This orthogonal reactivity—inert 2-aryl, labile 7-chloro—makes the compound an ideal building block for parallel synthesis and structure-activity relationship (SAR) exploration.

Nucleophilic Substitution Building Block Medicinal Chemistry

Recommended Application Scenarios for 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine Based on Quantitative Evidence


Hit-to-Lead Optimization in VEGFR-2 Kinase Inhibitor Programs

Procure 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine as a key intermediate for synthesizing 7-amino and 7-imino derivatives targeting the VEGFR-2 kinase ATP-binding site. Published class evidence demonstrates that oxazolo[5,4-d]pyrimidine derivatives achieve VEGFR-2 IC₅₀ values as low as 0.33 μM, with some analogs matching the potency of the clinical reference tivozanib [1]. The 7-chloro handle permits rapid analog generation to explore SAR around the 7-position while retaining the p-tolyl pharmacophore implicated in selective anticancer cell line activity [2].

Parallel Library Synthesis for Anticancer SAR Exploration

Use the compound as a core scaffold for parallel synthesis of 2-aryl-7-substituted oxazolo[5,4-d]pyrimidine libraries. The orthogonal reactivity (inert p-tolyl at C-2, labile chloro at C-7) enables systematic variation of the 7-position amine, ether, or thioether substituents while keeping the 2-aryl group constant. This approach is validated by the demonstration that p-tolyl-containing [5,4-d] derivatives exhibit selective growth inhibition against ovarian (OVCAR-5, 88.1%) and breast (MCF7, 79.6%) cancer lines in NCI-60 screening [1], providing a phenotypic anchor for library design.

Regioisomeric Selectivity Studies in Kinase Profiling

Employ 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine alongside its o-tolyl regioisomer (CAS 1018053-24-1) in comparative kinase profiling panels to quantify the impact of 2-aryl methyl position on target selectivity. The identical molecular formula but distinct three-dimensional shape of these isomers makes them ideal tools for probing steric requirements of ATP-binding pockets across the kinome, directly informing structure-based drug design decisions for purine-isosteric scaffolds .

Purine Analog Tool Compound for Adenosine Receptor and Kinase Target Validation

Deploy this compound as a purine-isosteric chemical probe for target validation studies involving adenosine kinase, adenosine receptors, or related purine-binding proteins. The oxazolo[5,4-d]pyrimidine scaffold is a well-established purine bioisostere [2], and the 7-chloro-2-(p-tolyl) substitution pattern offers a distinct electronic and steric profile compared to natural purine ligands, potentially yielding enhanced selectivity profiles when screened against panels of purine-binding targets.

Quote Request

Request a Quote for 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.